molecular formula C8H12O B041583 1-Ethynyl-1-cyclohexanol CAS No. 78-27-3

1-Ethynyl-1-cyclohexanol

Cat. No.: B041583
CAS No.: 78-27-3
M. Wt: 124.18 g/mol
InChI Key: QYLFHLNFIHBCPR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1-Ethynyl-1-cyclohexanol, also known as 1-Ethynylcyclohexanol, is an alkynyl alcohol derivative . It is both a synthetic precursor to, and an active metabolite of the tranquilizer ethinamate . It has similar sedative, anticonvulsant, and muscle relaxant effects . Therefore, its primary targets are likely to be the central nervous system receptors involved in these processes.

Mode of Action

Given its sedative, anticonvulsant, and muscle relaxant effects, it is likely that it interacts with its targets in a way that modulates neuronal activity

Biochemical Pathways

Given its role as a synthetic precursor to and an active metabolite of the tranquilizer ethinamate , it is likely involved in the biochemical pathways related to the metabolism and action of this drug.

Result of Action

This compound has similar sedative, anticonvulsant, and muscle relaxant effects to the tranquilizer ethinamate These effects are likely the result of its action on the central nervous system

Action Environment

The action of this compound may be influenced by various environmental factors. For example, its solubility in water (10g/L at 20°C), diethyl ether, alcohols, esters, and ketone suggests that its action, efficacy, and stability could be affected by the solvent environment

Chemical Reactions Analysis

1-Ethynylcyclohexanol undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-Ethynylcyclohexanol is unique due to its specific structure and effects. Similar compounds include:

Properties

IUPAC Name

1-ethynylcyclohexan-1-ol
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InChI

InChI=1S/C8H12O/c1-2-8(9)6-4-3-5-7-8/h1,9H,3-7H2
Source PubChem
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InChI Key

QYLFHLNFIHBCPR-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CCCCC1)O
Source PubChem
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Molecular Formula

C8H12O
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DSSTOX Substance ID

DTXSID0021757
Record name 1-Ethynylcyclohexanol
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Molecular Weight

124.18 g/mol
Source PubChem
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Physical Description

Other Solid, White crystalline solid with a slight odor; mp = 30-33 deg C; [Alfa Aesar MSDS]
Record name Cyclohexanol, 1-ethynyl-
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Vapor Pressure

0.13 [mmHg]
Record name 1-Ethynylcyclohexanol
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CAS No.

78-27-3, 28652-54-2
Record name 1-Ethynylcyclohexanol
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Record name 1-Ethynylcyclohexanol
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Record name Cyclohexanol, 1-ethynyl-
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Record name Ethynylcyclohexan-1-ol
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Synthesis routes and methods I

Procedure details

Dissolve 1-(2-trimethylsilyl-1-ethynyl)cyclohexanol (1.79 g, 9.13 mmol) in tetrahydrofuran (11 mL) and place under an argon atmosphere. Add, by dropwise addition, tetra-n-butylammonium fluoride (11 mL of a 1M solution in tetrahydrofuran, 11 mmol). Stir for 1 hour at room temperature and partition between methylene chloride and water. Separate the organic phase, wash with saturated aqueous sodium chloride, dry (MgSO4), filter and evaporate the solvent in vacuo to give the title compound.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: The molecular formula of 1-Ethynylcyclohexanol is C8H12O, and its molecular weight is 124.18 g/mol.

A: Yes, various spectroscopic methods have been used to characterize 1-Ethynylcyclohexanol, including IR, NMR (1H and 13C), UV, and mass spectrometry. [, , , ] For instance, [] describes the use of 1H NMR to monitor substrate and product conversions in reactions involving 1-Ethynylcyclohexanol.

A: 1-Ethynylcyclohexanol can be polymerized in various ways, including radiation-induced polymerization, electro-initiated polymerization, and polymerization using transition metal catalysts. [, ] This suggests the molecule possesses reactive sites and may require specific conditions for optimal stability.

A: Yes, 1-Ethynylcyclohexanol is used as a hydrosilylation inhibitor during the curing process of silicone elastomers. [] Therefore, understanding its stability under these specific conditions is important for controlling the curing process.

A: 1-Ethynylcyclohexanol readily undergoes the Rupe rearrangement in the presence of catalysts like copper(II) and indium(III) triflate. [] This reaction is typically used to convert propargylic alcohols to α,β-unsaturated ketones.

A: 1-Ethynylcyclohexanol can react with transition metal carbonyl clusters like Fe3(CO)12 and Co2(CO)8, leading to the formation of various organometallic complexes. [] These reactions highlight the versatility of 1-Ethynylcyclohexanol in forming different coordination compounds.

A: Yes, DFT calculations were used to analyze the orbitals involved in the electronic transitions of gold(I)/copper(I) alkynyl clusters containing 1-Ethynylcyclohexanol as a ligand. [] These calculations help understand the photophysical properties of these complexes.

A: Computational methods have been utilized to explore the reaction mechanism of the acetylation of tertiary alcohols, using 1-Ethynylcyclohexanol as a model substrate. [] These studies provide valuable insights into the reaction pathways and catalytic activity of different nucleophilic catalysts.

A: The presence of α-hydroxy and α-acetoxy groups in 1-Ethynylcyclohexanol and its derivatives significantly influences their reactivity with hypobromous acid. [] These groups can direct the addition reaction towards different products.

A: The presence of the propargylic alcohol function in 1-Ethynylcyclohexanol and related compounds like norgestrel is essential for their ability to destroy cytochrome P-450. [, ] This highlights the importance of this specific functional group in the observed biological activity.

A: 1-Ethynylcyclohexanol is a component in a patented LED packaging glue formulation. [] The specific properties of the glue, such as good liquidity, high transparence, good flexibility, and weather resistance, suggest that the formulation successfully incorporates and stabilizes 1-Ethynylcyclohexanol.

A: Gas chromatography is a commonly used technique for separating and identifying 1-Ethynylcyclohexanol and its metabolites. [] This method is valuable for studying the metabolic fate of this compound.

A: A new headspace gas chromatography method has been developed for the quantitative determination of 1-Ethynylcyclohexanol in a poly(dimethyl siloxane) matrix. [] This method is particularly useful for analyzing the residual inhibitor content in cured silicone elastomers.

A: Early research on 1-Ethynylcyclohexanol focused on understanding its reactivity in various chemical transformations, such as the Rupe rearrangement. [, , ] These studies provided the foundation for exploring its applications in different fields.

A: Initial studies focused on chemical synthesis and reactivity of 1-Ethynylcyclohexanol, but later research explored its applications in diverse areas like polymer chemistry, catalysis, and material science. [, , ] Furthermore, advanced analytical techniques allowed for a deeper understanding of its properties and behavior in complex systems. [, ]

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